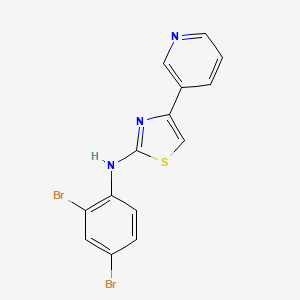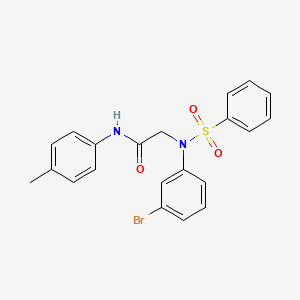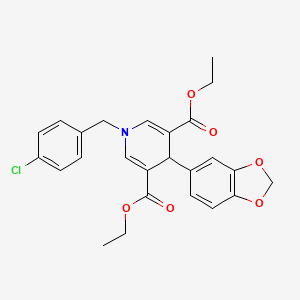![molecular formula C16H25N3O3S B6039879 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide](/img/structure/B6039879.png)
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide, also known as DMAPT, is a synthetic compound that has been extensively studied in the field of cancer research. It is a small molecule inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune response, inflammation, and cell survival. DMAPT has been shown to have potential as an anticancer agent due to its ability to inhibit NF-κB and induce apoptosis in cancer cells.
Mechanism of Action
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide inhibits NF-κB by targeting the upstream kinase IKKβ, which is responsible for the activation of NF-κB. By inhibiting IKKβ, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide prevents the activation of NF-κB and downstream signaling pathways that promote cell survival and proliferation. 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide also induces apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and physiological effects:
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide has been shown to have a wide range of biochemical and physiological effects in cancer cells. It induces G2/M cell cycle arrest, inhibits angiogenesis, and suppresses the expression of genes involved in cell survival and proliferation. 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide also induces oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide as a research tool is its specificity for NF-κB inhibition. It has been shown to have minimal off-target effects, making it a valuable tool for studying NF-κB signaling pathways. However, 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide has limitations as a research tool due to its poor solubility and stability in aqueous solutions. This can make it difficult to administer in vivo and can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide. One area of interest is the development of more stable and soluble analogs of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide that can be used in vivo. Another area of interest is the identification of biomarkers that can predict response to 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide treatment. Finally, there is interest in exploring the potential of 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide as a cancer preventive agent, particularly in high-risk populations.
Synthesis Methods
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-methylbenzylamine with chlorosulfonyl isocyanate to form the intermediate 2-methylbenzyl N-sulfonyl carbamate. This intermediate is then treated with sodium hydride and dimethylamine to form 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide.
Scientific Research Applications
1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide has been extensively studied in preclinical and clinical settings for its potential as an anticancer agent. It has been shown to inhibit the growth of a wide range of cancer cell lines in vitro and in vivo. 1-[(dimethylamino)sulfonyl]-N-(2-methylbenzyl)-3-piperidinecarboxamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-13-7-4-5-8-14(13)11-17-16(20)15-9-6-10-19(12-15)23(21,22)18(2)3/h4-5,7-8,15H,6,9-12H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHYBFWYXLBNKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-({[4-(dimethylamino)phenyl]amino}sulfonyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6039796.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-2-methoxybenzamide](/img/structure/B6039811.png)

![(3R*,4R*)-1-[(6-fluoro-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6039832.png)
![N-(3-acetylphenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B6039833.png)
![3-(1-azocanylmethyl)-2-[(4-cyclohexyl-1-piperazinyl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B6039850.png)

![3-(1,3-benzodioxol-5-yl)-5-[(methylthio)acetyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6039865.png)

![3-benzyl-7-[2-(diethylamino)ethyl]-3,7-dihydro-1H-purine-2,6-dione dihydrochloride](/img/structure/B6039872.png)
![7-[(5-amino-1H-pyrazol-3-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6039885.png)
![1-(6-chloro-3-pyridazinyl)-3-methyl-4-(4-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6039890.png)
![7-(2-fluoro-5-methoxybenzyl)-2-[4-methoxy-3-(methoxymethyl)benzyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6039902.png)